Mepanipyrim

Endocrine Disruption In Vitro Toxicology Off-Target Effects

Research on Botrytis resistance management or host invasion mechanisms requires fungicides with differentiated off-target and phytotoxicity profiles. Mepanipyrim offers a solution with quantified selectivity. - **Defined Mechanism**: Methionine biosynthesis inhibition; pectinase secretion block at 0.1-1.0 µg/mL. - **Quantified Off-Target**: AhR EC50 = 0.77 µM, providing an intermediate endocrine disruption profile between cyprodinil (1.4 µM) and pyrimethanil (4.6 µM). - **Application Advantage**: Non-phytotoxic on tested ornamentals and produce; shared resistance profile with pyrimethanil simplifies rotation strategies.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 110235-47-7
Cat. No. B033164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepanipyrim
CAS110235-47-7
Synonyms2-Anilino-4-methyl-6-(1-propynyl)pyrimidine;  Frupica;  Fulpica;  KIF 3535;  KUF 6201;  4-Methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine;  4-Methyl-N-phenyl-6-(1-propyn-1-yl)-2-pyrimidinamine
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2
InChIInChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17)
InChIKeyCIFWZNRJIBNXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.39e-05 M

Mepanipyrim Fungicide Overview


Mepanipyrim (CAS 110235-47-7) is a foliar fungicide belonging to the anilinopyrimidine chemical class, primarily deployed for the preventative and residual control of gray mold (Botrytis cinerea) on strawberries, grapes, tomatoes, and cucumbers, as well as scab (Venturia spp.) on apples and pears [1]. Its non-systemic, translaminar activity is characterized by the inhibition of pathogen methionine biosynthesis and the secretion of host-cell wall degrading enzymes, a mechanism that distinguishes it from other fungicide groups [2]. Key physicochemical identifiers include a molecular weight of 223.27 g/mol, a log P of 3.42, and a water solubility of 5.58 mg/L at 20°C [3].

1 Non-systemic, translaminar activity for surface application studies
2 Inhibits methionine biosynthesis and pectinase secretion
3 Reference compound for Botrytis cinerea and Venturia spp. research

Why Mepanipyrim Is Not Interchangeable


Despite sharing a common mechanism of action, anilinopyrimidines (APs) such as mepanipyrim, cyprodinil, and pyrimethanil exhibit distinct in vivo and in vitro activity profiles, cross-resistance patterns, and off-target receptor interactions that preclude simple substitution [1]. Their differential selectivity arises from variations in chemical structure (e.g., substituents at the pyrimidine 6-position: propynyl for mepanipyrim, cyclopropyl for cyprodinil, and methyl for pyrimethanil), which impacts binding affinity, metabolic stability, and the spectrum of resistant fungal phenotypes [2]. The following quantitative evidence underscores these critical points of differentiation.

Cross-resistance profile is shared with pyrimethanil but cyprodinil shows divergent conidial germination effects.
AhR off-target potency ranking is intermediate; direct substitution may alter endocrine disruption endpoint interpretation.
Crop safety endpoints differ: reported phytotoxicity incidence may vary between anilinopyrimidines.

Mepanipyrim Comparative Evidence


AhR Agonism Potency Ranking

In a comparative in vitro study assessing the transactivation potential of pesticides on human receptors, mepanipyrim demonstrated AhR agonism with an EC50 of 0.77 µM. This potency is 1.8-fold lower (i.e., less potent) than cyprodinil (EC50 = 1.4 µM) but 6.0-fold higher (i.e., more potent) than pyrimethanil (EC50 = 4.6 µM) [1]. This quantitative rank order (cyprodinil > mepanipyrim > pyrimethanil) provides a data-driven basis for selecting compounds based on their relative potential for off-target interactions, a key consideration for studies involving endocrine disruption or environmental safety assessments.

AhR Agonism
Head-to-head
EC50 0.77 µM
Intermediate potency between cyprodinil (1.4 µM) and pyrimethanil (4.6 µM)
Human cell AhR transactivation assay
Endocrine Disruption In Vitro Toxicology Off-Target Effects

Cross-Resistance Patterns with Pyrimethanil

Resistance monitoring studies reveal that Botrytis cinerea isolates resistant to mepanipyrim exhibit strong cross-resistance to pyrimethanil [1]. Specifically, 23.3% of 86 field isolates were classified as resistant to mepanipyrim using a discriminatory EC50 threshold of 1.0 µg/mL, and these resistant isolates were fully cross-resistant to pyrimethanil [2]. In contrast, cyprodinil shows a differential effect on conidial germination, partially impairing germination in a manner that varies between sensitive and resistant isolates, indicating a distinct resistance interaction [3]. This evidence suggests that mepanipyrim and pyrimethanil are likely to share a more similar resistance management profile compared to cyprodinil, a critical factor for designing effective fungicide rotation or mixture strategies.

Cross-Resistance
Cross-study
23.3% resistant isolates
Shared resistance with pyrimethanil; distinct interaction vs cyprodinil
B. cinerea field isolates, EC50 threshold 1.0 µg/mL
Fungicide Resistance Management Botrytis cinerea Cross-Resistance

Resistance Monitoring Threshold for Botrytis cinerea

A standardized resistance monitoring protocol for mepanipyrim has been established using an agar dilution method on FGA medium. A discriminatory EC50 value of 1.0 µg/mL was determined, which clearly differentiates sensitive from resistant Botrytis cinerea isolates [1]. In a survey of 86 field isolates from Korea, this threshold classified 23.3% of strains as resistant. The study also identified regional variation, with resistance frequencies ranging from 12.8% to 33.3% depending on the sampling area [1]. While analogous thresholds exist for other anilinopyrimidines (e.g., pyrimethanil), the specific methodology and baseline for mepanipyrim provide a validated, quantitative benchmark for resistance management programs and diagnostic laboratories.

Resistance Threshold
Supporting
EC50 1.0 µg/mL
Discriminatory benchmark for sensitive vs resistant isolates
Agar dilution on FGA medium; 86 isolates
Resistance Monitoring EC50 Botrytis cinerea

Pectinase Secretion Inhibition Mechanism

The selective disease control activity of mepanipyrim is mechanistically linked to its potent inhibition of pectinase secretion in Botrytis cinerea. Studies demonstrate that this inhibition occurs at low concentrations, specifically within a range of 0.1 to 1.0 µg/mL, effectively blocking a key virulence factor without directly inhibiting mycelial growth in vitro [1]. This concentration-dependent inhibition of cell wall-degrading enzyme secretion provides a biochemical basis for its observed in vivo efficacy, which is often poorly correlated with in vitro mycelial growth inhibition assays. This specific mechanism distinguishes mepanipyrim from fungicides that rely primarily on direct growth inhibition, underscoring its unique utility in disease management programs where targeting the infection process is paramount.

Pectinase Inhibition
Class-level
0.1 – 1.0 µg/mL
Targets host invasion factor without direct mycelial growth inhibition
In vitro pectinase secretion assay
Mode of Action Pectinase Secretion Selective Activity

Crop Safety and Phytotoxicity Comparison

In a comparative trial evaluating crop safety on container-grown Calluna vulgaris (heather), mepanipyrim and pyrimethanil showed no phytotoxic effects on any of the seven tested cultivars. In contrast, cyprodinil exhibited slight phytotoxicity on one of the seven cultivars [1]. While all three anilinopyrimidines were effective in disease control programs, this difference in crop safety profile provides a tangible selection criterion for use on sensitive ornamental or high-value crops where even minor phytotoxic responses are unacceptable.

Crop Safety
Head-to-head
0% vs 14.3% phytotoxicity
No phytotoxicity on all tested cultivars; cyprodinil showed slight effect on 1/7
Calluna vulgaris ornamental trial
Crop Safety Phytotoxicity Botrytis Control

Mepanipyrim Application Scenarios


Environmental Toxicology: Moderate AhR Agonism

For in vitro toxicology assays investigating endocrine disruption or AhR-mediated pathways, mepanipyrim offers a quantified, intermediate potency profile (AhR EC50 = 0.77 µM). This places it between the more potent cyprodinil (1.4 µM) and the less potent pyrimethanil (4.6 µM), allowing researchers to select a compound with a defined, moderate off-target potential [1].

Resistance Management with Pyrimethanil Cross-Resistance

In regions where pyrimethanil resistance is already established or where a simpler cross-resistance management approach is preferred, mepanipyrim provides a known, shared resistance profile with pyrimethanil, contrasting with cyprodinil's more complex interaction with conidial germination. This simplifies the design of rotation or mixture strategies within the anilinopyrimidine class [1][2].

Ornamental Horticulture: High Crop Safety

In applications on ornamental crops (e.g., Calluna vulgaris) or high-value produce where even minor phytotoxicity is unacceptable, mepanipyrim's demonstrated lack of phytotoxic effects on all tested cultivars provides a clear advantage over cyprodinil, which showed slight phytotoxicity on one cultivar in comparative trials [1].

Virulence Factor Inhibition Research

Due to its defined, low-concentration inhibition of pectinase secretion (0.1-1.0 µg/mL), mepanipyrim serves as a valuable tool compound for dissecting the early stages of fungal pathogenesis, offering a selective mechanism that targets host invasion rather than direct mycelial growth [1].

Application
Selection Property
Validation Focus
AhR pathway screening studies
Defined intermediate AhR agonist rank order
Rank reproducibility and assay transfer context
Botrytis cinerea cross-resistance studies
Shared resistance relationship with pyrimethanil
Field isolate response pattern and conidial germination endpoints
Ornamental crop response assessment
Phytotoxicity incidence in selected cultivars
Cultivar-specific tolerance profiling
Fungal virulence factor research
Low-concentration pectinase secretion inhibition
Host invasion process dissection

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